molecular formula C5H12ClNO B1457269 (S)-(tetrahydrofuran-3-yl)methanamine CAS No. 1048962-84-0

(S)-(tetrahydrofuran-3-yl)methanamine

Cat. No.: B1457269
CAS No.: 1048962-84-0
M. Wt: 137.61 g/mol
InChI Key: LZHYUVOFRJAJKS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(Tetrahydrofuran-3-yl)methanamine is a chemical compound with the molecular formula C₅H₁₁NO and a molecular weight of 101.15 g/mol . It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (S)-enantiomer is the one of interest here. This compound is notable for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(tetrahydrofuran-3-yl)methanamine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the reduction of the corresponding ketone using a chiral reducing agent. This process often requires specific reaction conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods are designed to be efficient and cost-effective while maintaining high enantiomeric purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(Tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(S)-(Tetrahydrofuran-3-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (S)-(tetrahydrofuran-3-yl)methanamine exerts its effects depends on its specific application. In biochemical contexts, it may act as a ligand, binding to specific enzymes or receptors and modulating their activity. The molecular targets and pathways involved can vary widely, but they often include key enzymes in metabolic pathways or receptors involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

    ®-(Tetrahydrofuran-3-yl)methanamine: The enantiomer of the (S)-form, with different biological activity and properties.

    Tetrahydrofuran-2-yl)methanamine: A structural isomer with the amine group located at a different position on the tetrahydrofuran ring.

    (S)-(Tetrahydrofuran-3-yl)ethanamine: A homologous compound with an additional carbon in the side chain.

Uniqueness

(S)-(Tetrahydrofuran-3-yl)methanamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and structural isomers. This makes it particularly valuable in applications where chirality is crucial, such as in the development of pharmaceuticals .

Properties

IUPAC Name

[(3S)-oxolan-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-5-1-2-7-4-5/h5H,1-4,6H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINJIXGRSTYIHP-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048962-84-0
Record name (3S)-Tetrahydro-3-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1048962-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 2
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 3
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(S)-(tetrahydrofuran-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(S)-(tetrahydrofuran-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.